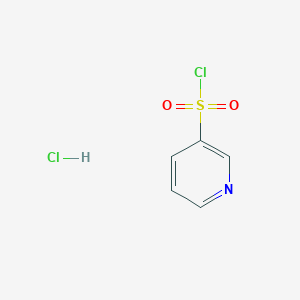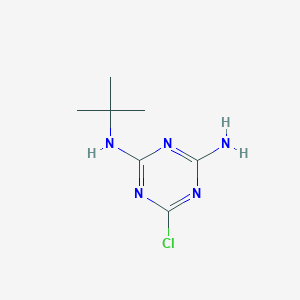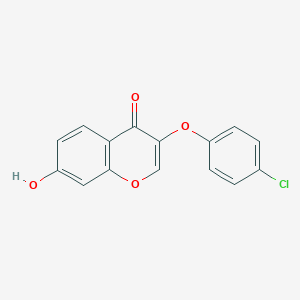
Pyridine-3-sulfonyl chloride hydrochloride
Vue d'ensemble
Description
Pyridine-3-sulfonyl chloride hydrochloride is a chemical compound that has been utilized in various chemical reactions and synthesis processes. It is a derivative of pyridine with a sulfonyl chloride group at the third position and an additional hydrochloride moiety. This compound has been shown to react with hydrazine to form hydrazides and with sodium azide to produce azides, among other reactions .
Synthesis Analysis
The synthesis of sulfonic acid-functionalized pyridinium chloride derivatives, which are structurally related to pyridine-3-sulfonyl chloride hydrochloride, has been reported in several studies. These compounds are synthesized and characterized using techniques such as FT-IR, NMR, MS, and thermogravimetric analysis. They serve as catalysts in various organic synthesis reactions, indicating the versatility of pyridine sulfonate derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyridine-3-sulfonyl chloride hydrochloride and its derivatives has been studied using spectroscopic methods. NMR and IR spectroscopy are commonly used to confirm the structure of these compounds. The presence of the sulfonyl chloride group is a key feature that influences the reactivity and the types of reactions these compounds can participate in .
Chemical Reactions Analysis
Pyridine-3-sulfonyl chloride hydrochloride is involved in a variety of chemical reactions. It can react with hydrazine to yield hydrazides and with sodium azide to form azides. It also undergoes hydrolysis to produce sulfonic acid. The reactivity of the sulfonyl chloride group allows it to participate in substitution reactions, and the compound can be used to synthesize a range of heterocyclic compounds, such as pyrazoles, through reactions with β-diketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-3-sulfonyl chloride hydrochloride derivatives are influenced by the presence of the sulfonyl and pyridinium groups. These compounds are generally soluble in polar solvents and exhibit high thermal stability. The ionic nature of the pyridinium chloride derivatives makes them useful as catalysts in various organic reactions, often under solvent-free conditions, which is advantageous for green chemistry applications .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Pyridine-3-sulfonyl chloride hydrochloride has been studied for its reactivity in various chemical synthesis processes. One study demonstrated its reaction with hydrazine to produce hydrazides, which led to the formation of semicarbazides and a series of hydrazones. Additionally, this compound was shown to react with sodium azide, yielding azides that could further react with norbornene and triphenylphosphine. Notably, pyridine-3-sulfonyl chloride hydrochloride can be hydrolyzed to sulfonic acid by boiling with ethanol, and its reaction with β-diketones affords pyrazoles (Cremlyn, Jones, Swinbourne, & Yung, 1980).
Catalysis
Research has explored the use of sulfonic acid functionalized pyridinium chloride, derived from pyridine-3-sulfonyl chloride hydrochloride, as a catalyst. This material has proven efficient in the synthesis of hexahydroquinolines through multi-component condensation reactions (Khazaei et al., 2013). Another study employed it as a catalyst for synthesizing 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, highlighting its role in solvent-free synthesis processes (Moosavi‐Zare et al., 2013).
Polymer Science
In polymer science, pyridine-3-sulfonyl chloride hydrochloride has been used to synthesize fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited desirable properties like high thermal stability and low dielectric constants, making them suitable for various applications (Liu et al., 2013).
Medicinal Chemistry
In the field of medicinal chemistry, this compound has facilitated the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A parallel medicinal chemistry protocol was developed for the synthesis of pyrazole-4-sulfonamides using a sulfur-functionalized aminoacrolein derivative, demonstrating the compound's utility in creating diverse heterocyclic structures (Tucker, Chenard, & Young, 2015).
Orientations Futures
Pyridine-3-sulfonyl chloride hydrochloride is an essential medical intermediate and is widely applied to the synthesis of medicines . It is mainly used for preparing TAK-438 (vonoprazan fumarate), which is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug .
Propriétés
IUPAC Name |
pyridine-3-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVPWOMJFLICOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502990 | |
| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-sulfonyl chloride hydrochloride | |
CAS RN |
42899-76-3 | |
| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)


![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)








